dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate

Store-operated calcium channels L-type calcium channels N-methyl-DHP pharmacology

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate (CAS 5971-85-7) is a fully substituted 1,4-dihydropyridine (DHP) derivative bearing a 4-pyridyl group at the C-4 position, N-methyl substitution on the DHP ring, and dimethyl ester functionalities at C-3 and C-5. Unlike prototypical DHP calcium channel blockers such as nifedipine—which possess an N–H and a 2-nitrophenyl C-4 substituent—this compound incorporates two structural features that independently alter ion channel pharmacology: (i) N-methylation, which class-level evidence demonstrates reduces L-type calcium channel potency by orders of magnitude while conferring near-equipotency at store-operated calcium (SOC) channels , and (ii) a 4-pyridyl substituent, which structure–activity relationship (SAR) studies indicate yields superior calcium channel antagonist potency relative to 2-pyridyl or 3-pyridyl isomers.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 5971-85-7
Cat. No. B5660350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate
CAS5971-85-7
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=NC=C2)C(=O)OC
InChIInChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-6-8-18-9-7-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3
InChIKeyOUZOAGVZRDUWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate (CAS 5971-85-7): Structural Baseline and Compound-Class Context for Procurement Evaluation


Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate (CAS 5971-85-7) is a fully substituted 1,4-dihydropyridine (DHP) derivative bearing a 4-pyridyl group at the C-4 position, N-methyl substitution on the DHP ring, and dimethyl ester functionalities at C-3 and C-5 [1]. Unlike prototypical DHP calcium channel blockers such as nifedipine—which possess an N–H and a 2-nitrophenyl C-4 substituent—this compound incorporates two structural features that independently alter ion channel pharmacology: (i) N-methylation, which class-level evidence demonstrates reduces L-type calcium channel potency by orders of magnitude while conferring near-equipotency at store-operated calcium (SOC) channels [2], and (ii) a 4-pyridyl substituent, which structure–activity relationship (SAR) studies indicate yields superior calcium channel antagonist potency relative to 2-pyridyl or 3-pyridyl isomers [3]. These structural attributes distinguish the compound from generic DHP analogs and underpin its utility in specialized research applications where altered channel-subtype selectivity or synthetic derivatizability is required.

Why Generic 1,4-Dihydropyridines Cannot Substitute for Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate in Target-Selective Research


Generic substitution within the 1,4-dihydropyridine class is precluded by two independently validated structure–activity determinants. First, N-methylation of the DHP ring—present in the target compound but absent in nifedipine, amlodipine, and most clinically used DHPs—reduces L-type calcium channel potency by orders of magnitude while preserving or enhancing activity at store-operated calcium (SOC) channels, fundamentally altering the channel-subtype selectivity profile [1]. Second, the 4-pyridyl C-4 substituent confers a distinct calcium channel antagonist potency rank order (4-pyridyl > 2-pyridyl > 3-pyridyl) compared with the 2-nitrophenyl or other aryl substituents found in generic DHPs [2]. These structural features are not present in any commercially available generic DHP, making the compound irreplaceable for experiments requiring N-methyl-DHP pharmacology or a 4-pyridyl-containing DHP scaffold.

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate: Quantified Differentiation Evidence Against Close Structural Analogs


N-Methylation Reduces L-Type Calcium Channel Potency by Orders of Magnitude Relative to N–H Dihydropyridines

The target compound contains an N-methyl group on the 1,4-dihydropyridine ring, a structural feature directly linked to a profound shift in calcium channel subtype selectivity. Harper et al. (2003) demonstrated in HL-60 leukemia cells that N-methylation of 1,4-dihydropyridines reduces potency at L-type calcium channels by orders of magnitude, rendering the N-methyl-DHPs nearly equipotent at store-operated calcium (SOC) channels and L-type channels [4]. In contrast, the N–H DHP nifedipine exhibits an L-type calcium channel IC50 of approximately 0.3 μM (300 nM) in guinea pig ventricular myocytes [5], and as low as 2.57–10 nM in rat thoracic aorta assays [1], representing a selectivity window of 1–2 orders of magnitude favoring L-type over SOC channels. The N-methyl-DHP scaffold thus provides a differentiated pharmacological tool for probing SOC channel biology with reduced L-type channel interference.

Store-operated calcium channels L-type calcium channels N-methyl-DHP pharmacology

4-Pyridyl C-4 Substituent Confers Superior Calcium Channel Antagonist Potency Versus 2-Pyridyl and 3-Pyridyl Isomers

The 4-pyridyl substituent at the C-4 position of the target compound is a critical determinant of calcium channel antagonist potency. Velazquez & Knaus (2004) evaluated a series of 1,4-dihydropyridines with isomeric pyridyl C-4 substituents and established the potency rank order: 4-pyridyl (IC50 range 0.37–1.09 μM) > 2-pyridyl > 3-pyridyl (IC50 range 3.03–9.14 μM) [1]. This represents an approximately 3- to 25-fold potency advantage for 4-pyridyl-substituted DHPs over their 3-pyridyl counterparts. The reference drug nifedipine (C-4 2-nitrophenyl) exhibited an IC50 of 9.13 nM in the same smooth muscle assay [1]. The 4-pyridyl group thus provides a distinct potency and selectivity profile compared with both the 2-nitrophenyl group of nifedipine and the 2- or 3-pyridyl isomers.

Calcium channel antagonist SAR 4-pyridyl dihydropyridines C-4 substituent effects

Reduced Lipophilicity (XLogP3 = 1.6) Compared with Nifedipine (XLogP ≈ 2.2–3.3) Alters Predicted Membrane Partitioning and Protein Binding

The computed partition coefficient (XLogP3-AA) for the target compound is 1.6 [1], whereas nifedipine—the prototypical DHP calcium channel blocker with a 2-nitrophenyl C-4 substituent—has reported XLogP values ranging from 2.20 to 3.31 depending on the computational method [2]. The lower lipophilicity of the target compound (ΔXLogP ≈ 0.6–1.7 log units) predicts reduced membrane partitioning, lower plasma protein binding, and potentially faster systemic clearance relative to nifedipine. Additionally, the target compound has zero hydrogen bond donors (vs. one N–H donor in nifedipine) and six hydrogen bond acceptors [1], further differentiating its ADME profile.

Lipophilicity XLogP ADME prediction

N-Methyl and 4-Pyridyl Functionalities Enable Synthetic Derivatization to Quaternary Pyridinium Salts—A Versatile Scaffold for Further Functionalization

The target compound contains two independently addressable nitrogen centers: the N-methyl-1,4-dihydropyridine ring nitrogen and the 4-pyridyl ring nitrogen. This enables selective quaternization reactions that are not possible with standard N–H DHPs such as nifedipine. Specifically, the 4-pyridyl nitrogen can be alkylated to form quaternary pyridinium salts, a transformation that has been exploited in the literature for generating calcium channel modulators with altered activity profiles [1]. The N-methyl-DHP nitrogen can also undergo further alkylation or acylation. This dual reactivity profile makes the compound a strategic building block for constructing focused libraries of DHP derivatives with tunable physicochemical and pharmacological properties.

Synthetic intermediate quaternary pyridinium salts dihydropyridine derivatization

Optimal Application Scenarios for Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate Based on Quantitative Differentiation Evidence


Store-Operated Calcium (SOC) Channel Pharmacology Research Requiring Reduced L-Type Channel Interference

The N-methyl group on the target compound predicts profoundly reduced L-type calcium channel activity (orders of magnitude lower than N–H DHPs), making it suitable for experiments where selective SOC channel modulation is required without confounding L-type channel effects. This application is directly supported by Harper et al. (2003), who demonstrated that N-methyl-DHPs are nearly equipotent at SOC and L-type channels, in contrast to nifedipine which is highly L-type-selective [1]. Researchers studying SOC channel biology in non-excitable cells (e.g., immune cells, platelets) would benefit from this compound's differentiated selectivity profile.

Structure–Activity Relationship (SAR) Studies on DHP Calcium Channel Modulators Focusing on C-4 Substituent Effects

The 4-pyridyl C-4 substituent is the most potent pyridyl isomer for calcium channel antagonist activity, with an IC50 advantage of 3- to 25-fold over the 3-pyridyl isomer [1]. The target compound serves as an optimal reference scaffold for SAR campaigns comparing C-4 substituent effects (4-pyridyl vs. 2-pyridyl vs. 3-pyridyl vs. substituted phenyl) on calcium channel modulation. Its defined structure with both N-methyl and 4-pyridyl features enables systematic exploration of two independent pharmacophoric elements within a single scaffold.

Synthetic Building Block for Diversified DHP Libraries via Sequential N-Functionalization

The presence of two chemically distinct nitrogen centers (N-methyl-DHP N-1 and 4-pyridyl N-4') enables orthogonal derivatization strategies. The 4-pyridyl nitrogen can be quaternized to generate pyridinium salts with altered calcium channel modulation profiles, as demonstrated in the literature for related 4-pyridinio-DHP compounds [1]. This synthetic versatility makes the target compound a preferred starting material over mono-nitrogen DHPs like nifedipine for constructing focused compound libraries aimed at discovering calcium channel modulators with novel activity profiles.

ADME Probe Development Leveraging Differentiated Physicochemical Properties

With an XLogP of 1.6 (vs. 2.2–3.3 for nifedipine) and zero hydrogen bond donors (vs. one for nifedipine), the target compound offers a differentiated physicochemical profile for investigating how lipophilicity and hydrogen-bonding capacity affect DHP-class ADME properties [1] [2]. It can serve as a tool compound in permeability, protein binding, and metabolic stability assays where a lower-logP, no-HBD DHP comparator is needed alongside nifedipine-like controls.

Quote Request

Request a Quote for dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.